

# Introduction: A Chiral Building Block for Advanced Peptide Therapeutics

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## Compound of Interest

Compound Name:	(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
CAS No.:	91049-52-4
Cat. No.:	B1428598

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**(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione** (CAS Number 91049-52-4) is a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. More precisely, it is the N-carboxyanhydride (NCA) derived from N-methyl-D-alanine. NCAs, also known as Leuchs' anhydrides, are highly valuable activated monomers used in the ring-opening polymerization (ROP) to synthesize polypeptides.[1] The incorporation of an N-methylated amino acid, particularly with D-stereochemistry, is a key strategy for modulating the properties of peptide-based therapeutics. N-methylation can enhance a peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and bioavailability.[2][3]

This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in the development of next-generation peptide drugs.

## Physicochemical and Spectroscopic Properties

**(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione** is a white, crystalline solid that is highly sensitive to moisture.[1] Like other NCAs, its high reactivity stems from the strained five-membered ring containing two carbonyl groups, making it an excellent electrophile for nucleophilic attack and subsequent polymerization.[4]

## Core Properties

Property	Value	Source
CAS Number	91049-52-4	-
Molecular Formula	C <sub>5</sub> H <sub>7</sub> NO <sub>3</sub>	-
Molecular Weight	129.11 g/mol	-
Appearance	White to off-white solid	[5]
Storage Temp.	2-8°C, under inert atmosphere, away from moisture	-

## Spectroscopic Characterization

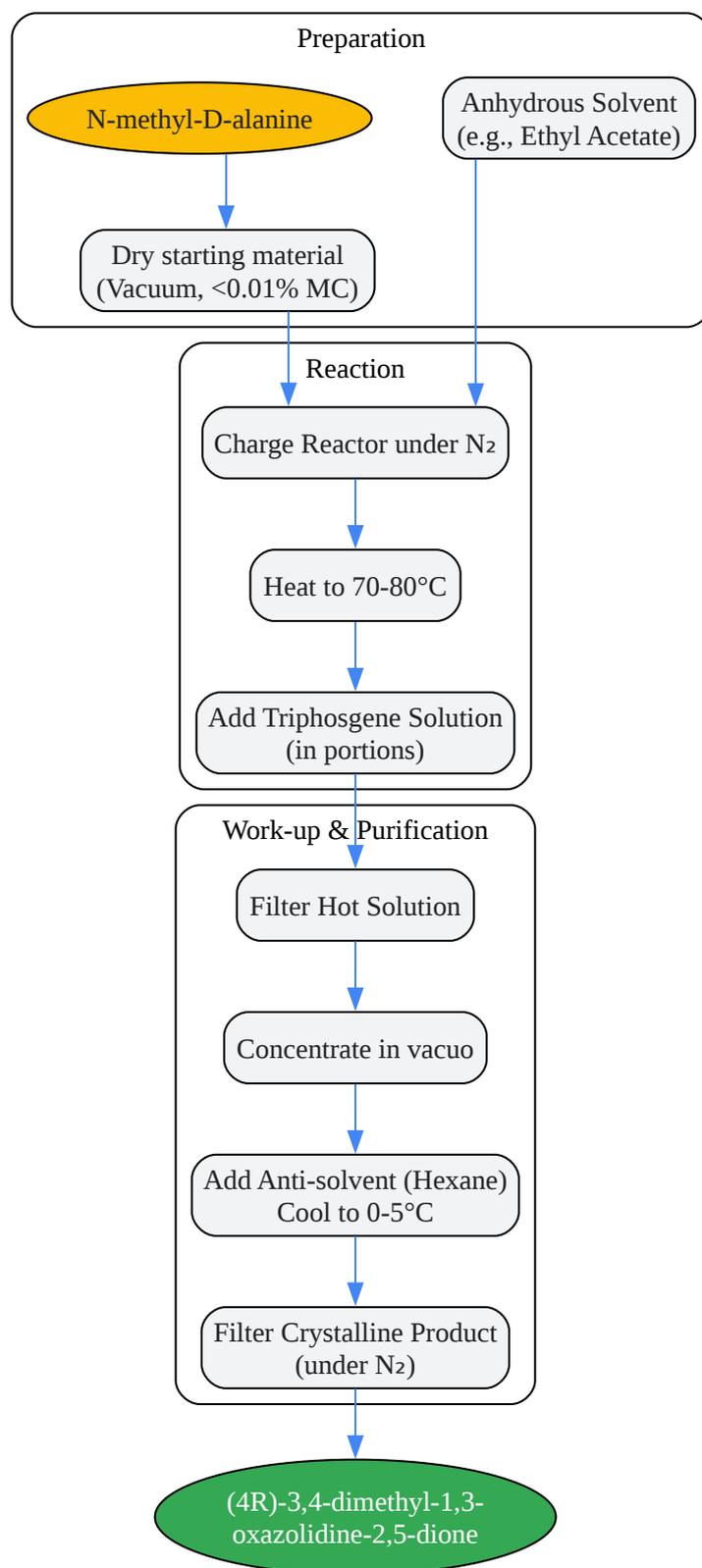
Spectroscopic analysis is critical for confirming the purity and identity of the NCA, as impurities can significantly hinder controlled polymerization.[4] The following data is based on the L-enantiomer, which is spectroscopically identical to the target (4R)-D-enantiomer.[5]

- <sup>1</sup>H-NMR (400 MHz, CDCl<sub>3</sub>) δ (ppm): 4.17 (q, J = 7.0 Hz, 1H, CH), 2.99 (s, 3H, NCH<sub>3</sub>), 1.54 (d, J = 7.0 Hz, 3H, C-CH<sub>3</sub>).[5]
- <sup>13</sup>C-NMR (100 MHz, CDCl<sub>3</sub>) δ (ppm): 169.37 (N-C=O), 151.75 (O-C=O), 57.03 (CH), 28.41 (N-CH<sub>3</sub>), 15.24 (C-CH<sub>3</sub>).[5]
- Infrared (IR) Spectroscopy: NCAs exhibit two characteristic strong carbonyl (C=O) stretching bands. These appear as sharp, intense absorptions in the regions of ~1850 cm<sup>-1</sup> (anhydride C=O, symmetric stretch) and ~1780 cm<sup>-1</sup> (anhydride C=O, asymmetric stretch). The disappearance of these bands is a key indicator of successful ring-opening polymerization.  
[6]

## Synthesis of (4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

The synthesis of NCAs is most commonly achieved via the Fuchs-Farthing method, which involves the direct treatment of an amino acid with phosgene or a phosgene equivalent, such as diphosgene or triphosgene.[7][8] This method is generally preferred for its efficiency and scalability.[9] An alternative approach involves the cyclization of an N-protected amino acid.[5]

The following workflow outlines a robust and scalable synthesis adapted from established procedures for related NCAs.[5][8] The critical consideration is the rigorous exclusion of moisture throughout the process to prevent premature hydrolysis of the product.



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Caption: General workflow for the synthesis of N-methyl-D-alanine NCA.

## Detailed Experimental Protocol (Fuchs-Farthing Method Adaptation)

Disclaimer: This protocol involves highly toxic reagents (triphosgene) and requires strict anhydrous conditions. It must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

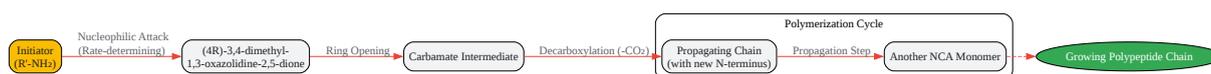
- Preparation:
  - Thoroughly dry N-methyl-D-alanine (1.0 eq) under high vacuum to a moisture content of <0.01%.
  - Prepare a solution of triphosgene (0.4-0.5 eq) in anhydrous ethyl acetate in a separate, dry, nitrogen-flushed vessel. All solvents must be rigorously dried prior to use.[8]
- Reaction:
  - Charge a dry, nitrogen-purged reactor, equipped with a mechanical stirrer, condenser, and addition funnel, with anhydrous ethyl acetate.
  - Add the dried N-methyl-D-alanine powder to the reactor.
  - Heat the suspension to 70-80°C with vigorous stirring.
  - Add the triphosgene solution dropwise or in portions over 4-6 hours. The reaction mixture will gradually become a clear solution as the starting material is consumed.[8]
  - Monitor the reaction for completion by  $^1\text{H-NMR}$  or the cessation of HCl gas evolution (which should be directed to a scrubber).[9]
- Work-up and Purification:
  - Once the reaction is complete, filter the hot solution through a pad of Celite to remove any insoluble impurities.[9]
  - Concentrate the filtrate under reduced pressure to approximately 10-20% of its original volume.

- Add a dried, non-polar anti-solvent, such as n-hexane, to the concentrate to induce crystallization.
- Cool the mixture to 0-5°C and allow the product to crystallize completely.
- Isolate the white crystalline product by filtration under a blanket of dry nitrogen.
- Wash the crystals with cold, anhydrous hexane and dry under high vacuum.
- Storage:
  - Store the final product in a sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.

## Chemical Reactivity and Mechanism

The primary utility of **(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione** is as a monomer in ring-opening polymerization (ROP) to form poly(N-methyl-D-alanine). The polymerization is typically initiated by a nucleophile, most commonly a primary amine.[4]

The reaction proceeds via the "Normal Amine Mechanism" (NAM), where the initiating amine attacks the C5 carbonyl carbon of the NCA. This is the rate-determining step.[10] The ring opens to form a carbamate intermediate, which then rapidly decarboxylates (loses CO<sub>2</sub>) to generate a new terminal amine. This new amine can then act as the nucleophile to attack another NCA monomer, propagating the polymer chain.



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Caption: The Normal Amine Mechanism for NCA ring-opening polymerization.

This controlled, chain-growth mechanism allows for the synthesis of polypeptides with well-defined molecular weights and low polydispersity, which is essential for therapeutic and materials science applications.[\[11\]](#)

## Applications in Drug Development

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. Standard peptides are often limited by poor metabolic stability due to rapid degradation by proteases.

- **Enhanced Proteolytic Stability:** The methyl group on the amide nitrogen sterically hinders the peptide backbone, making it a poor substrate for proteases. Incorporating N-methyl-D-alanine via its NCA can significantly increase the half-life of a peptide drug in vivo.[\[2\]](#)
- **Conformational Control:** N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation or to disrupt undesirable aggregation (e.g., in amyloid-related diseases).
- **Improved Membrane Permeability:** Increasing the lipophilicity through N-methylation can sometimes improve the ability of a peptide to cross cell membranes, enhancing its bioavailability and access to intracellular targets.

**(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione** is therefore a key building block for creating peptide analogs with improved pharmacokinetic profiles, making it a valuable tool for researchers in drug discovery targeting cancer, neurological disorders, and infectious diseases.[\[12\]](#)

## Handling, Storage, and Safety

### Hazards

**(4R)-3,4-dimethyl-1,3-oxazolidine-2,5-dione** is classified with the following hazards:

- Acute Toxicity 4, Oral: Harmful if swallowed.
- Skin Irritation 2: Causes skin irritation.
- Eye Irritation 2: Causes serious eye irritation.

- Specific Target Organ Toxicity (Single Exposure) 3: May cause respiratory irritation.

## Safe Handling

- Handle only in a well-ventilated area, preferably a chemical fume hood.
- Avoid breathing dust, fumes, or vapors.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
- Keep away from sources of ignition and moisture.

## Storage

- Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
- Keep in a cool (2-8°C), dry, and well-ventilated place.
- The compound is highly sensitive to moisture, which will cause hydrolysis and decomposition.<sup>[1]</sup>

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